Cas no 897359-63-6 (N-(3-methylphenyl)piperazine-1-carboxamide)
N-(3-methylphenyl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxamide, N-(3-methylphenyl)-
- N-(3-methylphenyl)piperazine-1-carboxamide
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- Inchi: 1S/C12H17N3O/c1-10-3-2-4-11(9-10)14-12(16)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
- InChI Key: OAKPDRKCDSFKIL-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC=C(C)C=1)N1CCNCC1
N-(3-methylphenyl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M695615-25mg |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695615-50mg |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M695615-250mg |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM528266-1g |
N-(m-Tolyl)piperazine-1-carboxamide |
897359-63-6 | 98% | 1g |
$253 | 2022-08-31 | |
| Enamine | EN300-65341-0.05g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 0.05g |
$70.0 | 2023-02-13 | |
| Enamine | EN300-65341-0.1g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 0.1g |
$105.0 | 2023-02-13 | |
| Enamine | EN300-65341-0.25g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 0.25g |
$150.0 | 2023-02-13 | |
| Enamine | EN300-65341-0.5g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 0.5g |
$236.0 | 2023-02-13 | |
| Enamine | EN300-65341-1.0g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 1.0g |
$303.0 | 2023-02-13 | |
| Enamine | EN300-65341-2.5g |
N-(3-methylphenyl)piperazine-1-carboxamide |
897359-63-6 | 95% | 2.5g |
$604.0 | 2023-02-13 |
N-(3-methylphenyl)piperazine-1-carboxamide Suppliers
N-(3-methylphenyl)piperazine-1-carboxamide Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(3-methylphenyl)piperazine-1-carboxamide
N-(3-Methylphenyl)Piperazine-1-Carboxamide: A Comprehensive Overview
The compound with CAS No. 897359-63-6, commonly referred to as N-(3-methylphenyl)piperazine-1-carboxamide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse applications in drug design and materials science. The structure of N-(3-methylphenyl)piperazine-1-carboxamide consists of a piperazine ring substituted with a carboxamide group at position 1 and a methylphenyl group at position 3, making it a unique derivative with distinct chemical properties.
Recent studies have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. Piperazines are known for their ability to form hydrogen bonds, which is crucial for drug-receptor interactions. The N-(3-methylphenyl) substituent in this compound introduces additional electronic and steric effects, potentially enhancing its bioavailability and selectivity. Researchers have explored the use of this compound in the design of kinase inhibitors, where its structural features make it an ideal candidate for targeting specific protein kinases involved in various diseases, including cancer and inflammatory disorders.
One of the most promising applications of N-(3-methylphenyl)piperazine-1-carboxamide lies in its potential as a building block for more complex molecules. Its modular structure allows for easy functionalization, enabling chemists to incorporate additional groups that can modulate its pharmacokinetic properties. For instance, recent advancements in click chemistry have facilitated the synthesis of this compound with high efficiency, making it more accessible for large-scale production and further research.
In addition to its pharmacological applications, N-(3-methylphenyl)piperazine-1-carboxamide has shown potential in materials science. Its ability to form supramolecular assemblies through hydrogen bonding has been leveraged in the development of new materials with tailored properties. For example, researchers have investigated its use in creating self-healing polymers and stimuli-responsive materials, which could revolutionize industries such as electronics and biomedical engineering.
The synthesis of N-(3-methylphenyl)piperazine-1-carboxamide involves a multi-step process that typically begins with the preparation of the piperazine ring followed by substitution reactions to introduce the desired functional groups. Recent optimizations in synthetic protocols have significantly improved the yield and purity of this compound, making it more viable for industrial applications. Moreover, green chemistry approaches have been employed to minimize waste and reduce environmental impact during its production.
From a structural perspective, N-(3-methylphenyl)piperazine-1-carboxamide exhibits interesting electronic properties that make it suitable for use in organic electronics. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Preliminary studies have demonstrated its potential as a component in next-generation electronic devices, although further research is needed to fully realize its capabilities.
Another area where N-(3-methylphenyl)piperazine-1-carboxamide has shown promise is in catalysis. Its ability to act as a ligand or catalyst precursor has been explored in various reactions, including asymmetric catalysis and cross-coupling reactions. Recent findings suggest that this compound can enhance the selectivity and efficiency of certain catalytic processes, making it a valuable tool in organic synthesis.
In conclusion, N-(3-methylphenyl)piperazine-1-carboxamide (CAS No. 897359-63-6) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an attractive candidate for drug discovery, materials science, and catalysis. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial endeavors.
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